Zeatin

Vue d'ensemble

Description

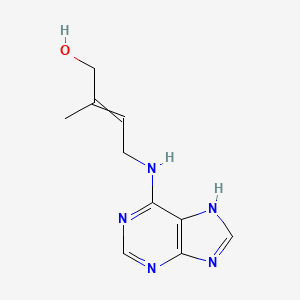

Zeatin is a plant growth hormone in the cytokinin family. It consists of a purine ring structure with a side chain that contains hydroxyl, amino, and olefin groups . It was discovered in the corn genus Zea, for which it is named . Zeatin and other cytokinins are produced in plants’ root systems .

Synthesis Analysis

The identification of Zeatin in 1964 belongs to Letham and co-workers . They used extracts from maize (Zea mays) to obtain crystals of pure Zeatin and in sufficient quantity for structural determination by MS, NMR, chromatography, and mixed melting-point analysis . This group also crystallized Z-9-riboside (ZR) from coconut (Cocos nucifera) milk .Molecular Structure Analysis

Zeatin consists of a purine ring structure with a side chain that contains hydroxyl, amino, and olefin groups . The structure of Zeatin was greatly facilitated by fortunate advances in instrumentation . About 1960, two powerful physical methods for structure elucidation became available, namely MS and NMR .Chemical Reactions Analysis

Zeatin’s chemical contributions go well beyond the identification of Zeatin and ZR and include two unambiguous syntheses of trans-Zeatin (to establish stereochemistry), the synthesis of 3H-cytokinins that facilitated metabolic studies, and the synthesis of deuterated internal standards for accurate mass spectral quantification .Physical And Chemical Properties Analysis

Zeatin has a molecular formula of C10H13N5O and a molecular weight of 219.24 . It is soluble in sodium hydroxide .Applications De Recherche Scientifique

1. Alzheimer’s Disease and SARS-CoV Infection

- Application Summary : Zeatin has been identified as a potential therapeutic candidate for investigating the complex interplay between severe acute respiratory syndrome coronavirus (SARS-CoV) and Alzheimer’s disease .

- Methods of Application : The research involved in-silico ADMET profiling of Chyawanprash phytocompounds, where Zeatin emerged as a promising regulator of the ACE2-SPIKE complex .

- Results : Zeatin’s robust binding disrupts the intricate APOE4-ACE2-SPIKE interplay, offering a potential therapeutic avenue . The AAS binding free energy was determined as -124.849 +/- 15.513 KJ/mol using MMPBSA assay .

2. Cadmium-Stressed Wheat

- Application Summary : Zeatin has been used to enhance the productivity and antioxidant defense capacity of cadmium-stressed wheat .

- Methods of Application : Pot trials were performed to explore the impacts of seed priming plus leaf treatment with trans-zeatin-type cytokinin and silymarin on growth, yield, physio-biochemical responses, and antioxidant defense systems in Cd-stressed wheat .

- Results : This integrative treatment effectively enhanced growth, productivity, photosynthetic efficiency, leaf integrity, and antioxidant systems in the Cd-stressed wheat plants .

3. Seed Germination and Seedling Growth

4. Resistance of Tobacco Against Bacterial Pathogen

- Application Summary : Zeatin has been shown to promote the resistance of tobacco against the bacterial pathogen Pseudomonas syringae .

5. Organogenesis Protocol

- Application Summary : Zeatin riboside (ZR) is a cytokinin of interest for several plant science applications .

6. Neuroprotective Effects

- Application Summary : Zeatin has been identified as a neuroprotective cytokinin, exhibiting favourable pharmacological attributes .

- Methods of Application : The research involved rigorous cytotoxicity assessments .

- Results : Zeatin’s safety profile was highlighted, showing its inhibitory effect on LN18 cell viability that sharply decreases to 32.47% at 200 µg/ml .

7. Plant Growth Regulation

- Application Summary : Zeatin and other cytokinins are produced in plants’ root systems and are known to regulate plant growth .

8. Viability as a Therapeutic Candidate

- Application Summary : Zeatin has been explored as a prospective therapeutic candidate for investigating the complex interplay between severe acute respiratory syndrome coronavirus (SARS-CoV) and Alzheimer’s disease .

- Methods of Application : The research involved rigorous cytotoxicity assessments .

- Results : Zeatin’s safety profile was highlighted, showing its inhibitory effect on LN18 cell viability that sharply decreases to 32.47% at 200 µg/ml .

9. Plant Growth Regulation

Orientations Futures

Zeatin has a variety of effects including promoting callus initiation when combined with auxin, promoting fruit set, retarding yellowing for vegetables, causing auxiliary stems to grow and flower, and stimulating seed germination and seedling growth . Future research may focus on the role of Zeatin in plant physiology and development, especially the role of cytokinins moving in the xylem .

Propriétés

IUPAC Name |

2-methyl-4-(7H-purin-6-ylamino)but-2-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5O/c1-7(4-16)2-3-11-9-8-10(13-5-12-8)15-6-14-9/h2,5-6,16H,3-4H2,1H3,(H2,11,12,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZKQTCBAMSWPJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCNC1=NC=NC2=C1NC=N2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10859662 | |

| Record name | 2-Methyl-4-(9H-purin-6-ylamino)-2-buten-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10859662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-methyl-4-(7H-purin-6-ylamino)but-2-en-1-ol | |

CAS RN |

13114-27-7 | |

| Record name | 2-Methyl-4-(9H-purin-6-ylamino)-2-buten-1-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13114-27-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-4-(9H-purin-6-ylamino)-2-buten-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10859662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.